
Antanal 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antanal 2 is a synthetic compound known for its selective antagonist activity at the mu-opioid receptor in the gastrointestinal tract . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Preparation Methods
The preparation of Antanal 2 involves several synthetic routes. One common method includes the use of heteroaromatic ring-containing alkynyl compounds . The synthesis typically involves the following steps:
Formation of the heteroaromatic ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the alkynyl group: This is achieved through a series of reactions, including halogenation and subsequent coupling with an alkynyl reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods often involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Antanal 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
Antanal 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mu-opioid receptor antagonists.
Biology: It is used in research to understand the physiological and pharmacological roles of the mu-opioid receptor in the gastrointestinal tract.
Industry: It is used in the development of new drugs targeting the mu-opioid receptor.
Mechanism of Action
Antanal 2 exerts its effects by selectively binding to the mu-opioid receptor in the gastrointestinal tract . This binding inhibits the receptor’s activity, leading to a reduction in gastrointestinal motility and alleviation of abdominal pain. The molecular targets involved include the mu-opioid receptor and associated signaling pathways.
Comparison with Similar Compounds
Antanal 2 is unique in its selective antagonist activity at the mu-opioid receptor. Similar compounds include:
Antanal 1: Another mu-opioid receptor antagonist with similar properties.
Antanal 2A: A derivative of this compound with slight modifications in its chemical structure.
Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.
Properties
Molecular Formula |
C38H43N5O5 |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H43N5O5/c1-23-17-29(44)18-24(2)30(23)22-31(39)38(48)43-16-8-13-34(43)37(47)42-33(20-25-9-4-3-5-10-25)36(46)41-32(35(40)45)21-26-14-15-27-11-6-7-12-28(27)19-26/h3-7,9-12,14-15,17-19,31-34,44H,8,13,16,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32+,33-,34+/m0/s1 |
InChI Key |
XQWLHPWPDQSALN-GJZXTFMBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


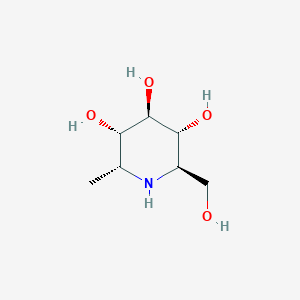
![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)
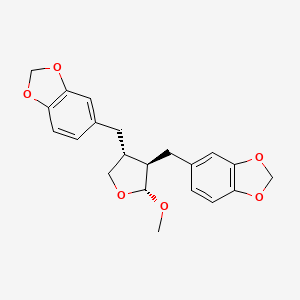

![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
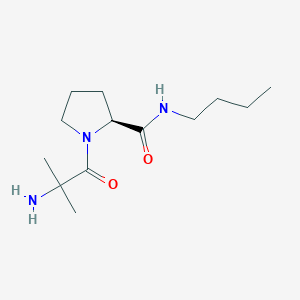
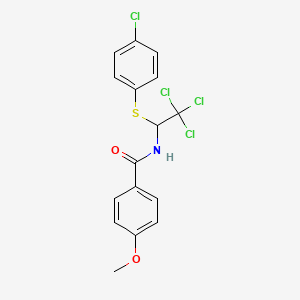
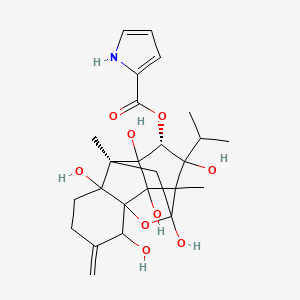
![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)
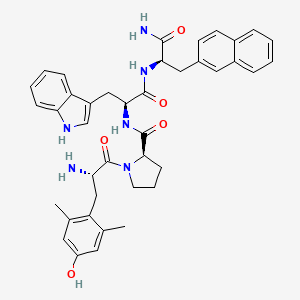


![2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
